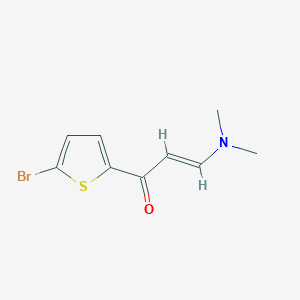

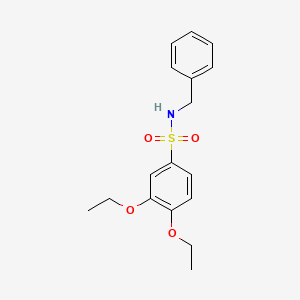

1-(5-Bromo-2-thienyl)-3-(dimethylamino)-2-propen-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Spectroscopic and Quantum Chemistry Studies

The bromo-based thiophene chalcone derivative, 1-(3-Bromo-2-thienyl)-3-[4-(dimethylamino)-phenyl]prop-2-en-1-one (BTDAP), has been a subject of extensive research in spectroscopy and quantum chemistry. Studies using the Gaussian09 software package have revealed insights into the molecule's stable conformation, vibrational frequencies, electronic absorption spectra, and more. These studies contribute significantly to understanding the molecule's electronic structure and chemical properties, which can be pivotal in various scientific applications (Ramesh et al., 2020).

Magnetic Relaxation and Photochromic Behavior

Research into multifunctional mononuclear complexes involving bisthienylethenes, which include compounds similar to 1-(5-Bromo-2-thienyl)-3-(dimethylamino)-2-propen-1-one, has shown interesting properties such as slow magnetic relaxation and photochromic behavior. These compounds exhibit distinct changes in magnetic behaviors and can change color upon irradiation, indicating potential use in materials science and photonic applications (Cao et al., 2015).

Application in Synthesis of Antidepressants

In the field of pharmaceuticals, derivatives of this compound are critical intermediates for synthesizing antidepressants. Research has shown that specific mutants of a carbonyl reductase enzyme can catalyze the reduction of related compounds to produce enantiomerically enriched γ-amino alcohols, which are key intermediates in the synthesis of antidepressants (Zhang et al., 2015).

Electro-Optical Properties in Chalcone Derivatives

Studies focusing on the electro-optical properties of novel chalcone derivatives, closely related to this compound, have revealed insights into electronic structure, optical properties, charge transport, and nonlinear optical properties. These findings are crucial for developing new materials with potential applications in electronics and photonics (Irfan et al., 2017).

Chemical Sensing and Capture of Picric Acid

Research on fluorescent chemo-sensors has revealed the potential of compounds structurally similar to this compound in selectively sensing and capturing picric acid. These findings suggest applications in chemical sensing and environmental monitoring (Vishnoi et al., 2015).

Synthesis of Novel Chromenes with Apoptotic Properties

In medicinal chemistry, derivatives of this compound have been explored for their potential as apoptosis inducers. These compounds have shown promising results in inducing apoptosis in various human cell lines, suggesting their potential as anticancer agents (Kemnitzer et al., 2004).

Properties

IUPAC Name |

(E)-1-(5-bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNOS/c1-11(2)6-5-7(12)8-3-4-9(10)13-8/h3-6H,1-2H3/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLJXHPQUXMDFA-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC=C(S1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC=C(S1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818203 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2723954.png)

![3,4-dimethyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2723958.png)

![N-(2,3-dimethylphenyl)-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2723960.png)

![Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2723961.png)

![8,8-Dimethyl-1-azaspiro[4.5]decane;hydrochloride](/img/structure/B2723964.png)

![Ethyl thiazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B2723966.png)

![N-Methyl-N-[(6-methylpyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2723970.png)

![2-[3-(Trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B2723971.png)